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molecular formula C11H9ClFN3S B8554338 6-Chloro-2-[[(2-fluorophenyl)methyl]thio]-4-pyrimidinamine

6-Chloro-2-[[(2-fluorophenyl)methyl]thio]-4-pyrimidinamine

Cat. No. B8554338
M. Wt: 269.73 g/mol
InChI Key: GOBSBYDYHYYLLA-UHFFFAOYSA-N
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Patent
US06958344B2

Procedure details

The product of example 4, step (a) (34 g) was added to a solution of 2-picoline (20 ml) in POCl3 (150 ml) and the mixture refluxed for 24 hr. The reaction mixture was concentrated in vacuo to half its original volume and poured onto ice and then neutralized with ammonia, forming a brown gum. The aqueous phase was decanted off, and the organic residues dissolved in ethyl acetate. This solution was recombined with the aqueous phase, and refluxed for 1 hr. The organic phase was separated, evaporated, and the residue purified by silica gel chromatography, eluting with dichloromethane to afford the subtitled compound as a pale yellow solid (15.6 g).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[N:5]=[C:4](O)[CH:3]=1.N1C=CC=CC=1C.O=P(Cl)(Cl)[Cl:27]>>[Cl:27][C:4]1[N:5]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])[N:7]=[C:2]([NH2:1])[CH:3]=1

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
NC1=CC(=NC(=N1)SCC1=C(C=CC=C1)F)O
Name
Quantity
20 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 24 hr
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to half its original volume
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
forming a brown gum
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted off
DISSOLUTION
Type
DISSOLUTION
Details
the organic residues dissolved in ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)SCC1=C(C=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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